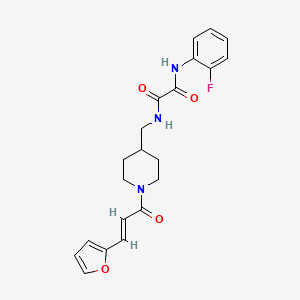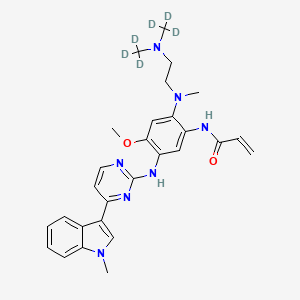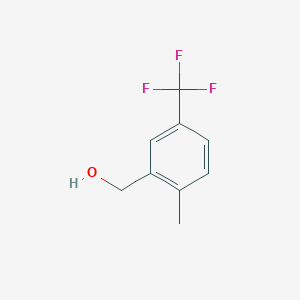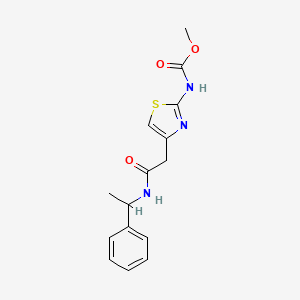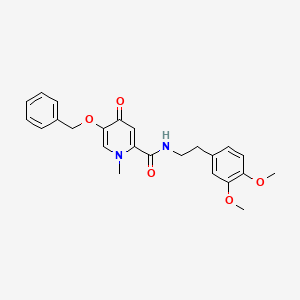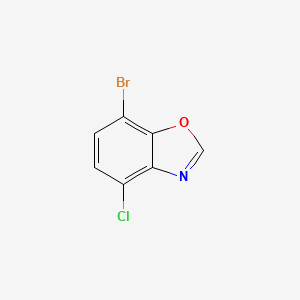
7-Bromo-4-chloro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-chloro-1,3-benzoxazole is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Mechanism of Action
Target of Action
7-Bromo-4-chloro-1,3-benzoxazole, like other benzoxazole derivatives, has a diverse range of biological applications . It targets various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . It has been shown to possess potent anticancer activity .
Result of Action
The result of the action of this compound is largely dependent on the specific biological target and disease context. For instance, when targeting cancer pathways, benzoxazole derivatives have been shown to exhibit potent anticancer activity .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition
Cellular Effects
Benzoxazole derivatives have been shown to have antimicrobial and anticancer activities
Molecular Mechanism
Benzoxazole derivatives have been shown to interact with biological receptors in the human body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with substituted benzaldehydes under various conditions. One common method involves the use of a nanocatalyst, such as nano-ZnO, in a solvent like DMF at elevated temperatures (e.g., 100°C) to achieve moderate yields . Another approach uses a magnetic solid acid nanocatalyst in water under reflux conditions, yielding high efficiency .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of scalable and efficient catalytic systems. For example, the use of pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions has been reported to produce benzoxazole derivatives with good yields .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions often involve the use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Cyclization Reactions: These reactions are crucial for forming the benzoxazole ring structure and often involve the use of catalysts and specific reaction conditions.
Common Reagents and Conditions
Substitution: Halogenating agents, nucleophiles, and solvents like chloroform.
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Cyclization: Catalysts like samarium triflate, solvents like DMF, and conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the substituents present on the benzoxazole ring .
Scientific Research Applications
7-Bromo-4-chloro-1,3-benzoxazole has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as a starting material for the synthesis of various biologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Pharmaceuticals: Employed in the development of new drugs and therapeutic agents due to its diverse biological activities.
Industrial Applications: Used in the synthesis of organic compounds for various industrial purposes, including agricultural research and material science.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-chloro-1-methyl-1H-indazole-3-amine
- 1-Bromo-4-chlorobenzene
- 4-Bromo-1-chlorobenzene
Uniqueness
7-Bromo-4-chloro-1,3-benzoxazole is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in medicinal chemistry and industrial research make it a valuable compound in scientific research .
Properties
IUPAC Name |
7-bromo-4-chloro-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOUJORUCABTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2766946.png)
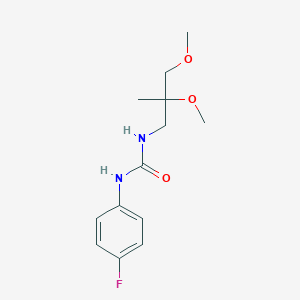
![3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime](/img/structure/B2766954.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2766955.png)
![Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate](/img/structure/B2766957.png)
![(1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2766958.png)
![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2766959.png)
![7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2766960.png)
![2-chloro-5-({[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyrazine](/img/structure/B2766961.png)
